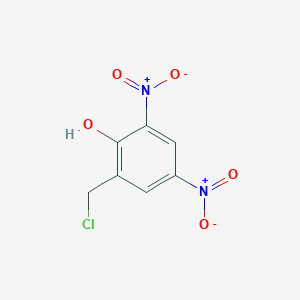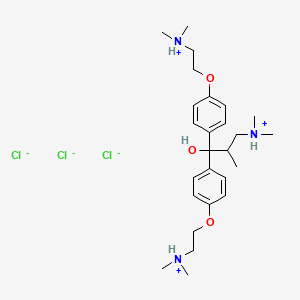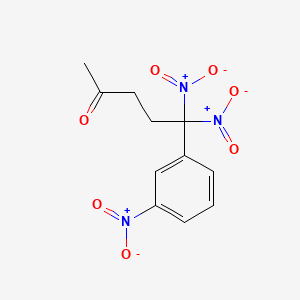
5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one is a chemical compound with the molecular formula C₁₁H₁₁N₃O₇. It is characterized by the presence of nitro groups and a phenyl ring, which contribute to its unique chemical properties .
Métodos De Preparación
The synthesis of 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one typically involves nitration reactions. One common method includes the nitration of 5-(3-nitrophenyl)pentan-2-one using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions, leading to a variety of substituted products.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas (for reduction), and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparación Con Compuestos Similares
Similar compounds to 5,5-Dinitro-5-(3-nitrophenyl)pentan-2-one include other nitro-substituted phenyl derivatives. These compounds share similar chemical properties but differ in their specific functional groups and reactivity. For example:
5,5-Dinitro-5-(4-nitrophenyl)pentan-2-one: Similar structure but with a different position of the nitro group on the phenyl ring.
5,5-Dinitro-5-(2-nitrophenyl)pentan-2-one: Another isomer with the nitro group in a different position.
Propiedades
Número CAS |
28190-63-8 |
|---|---|
Fórmula molecular |
C11H11N3O7 |
Peso molecular |
297.22 g/mol |
Nombre IUPAC |
5,5-dinitro-5-(3-nitrophenyl)pentan-2-one |
InChI |
InChI=1S/C11H11N3O7/c1-8(15)5-6-11(13(18)19,14(20)21)9-3-2-4-10(7-9)12(16)17/h2-4,7H,5-6H2,1H3 |
Clave InChI |
FQIRKUCWLRHXIU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(C1=CC(=CC=C1)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


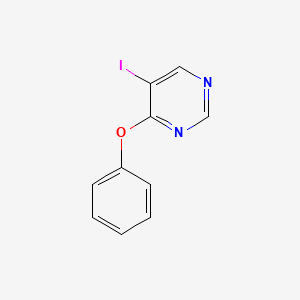
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
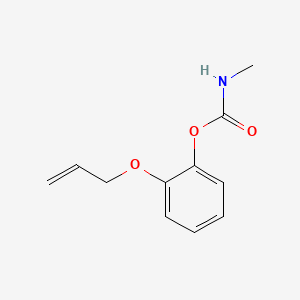
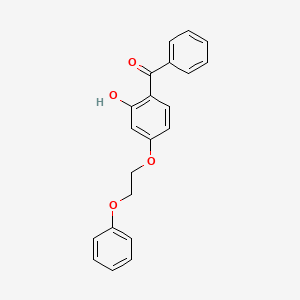


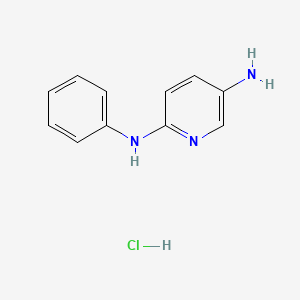

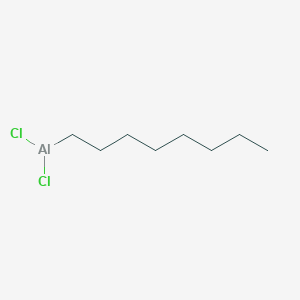
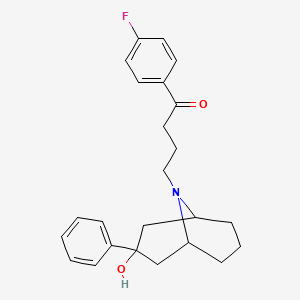
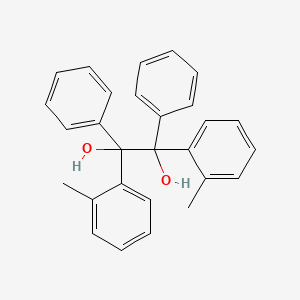
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)
